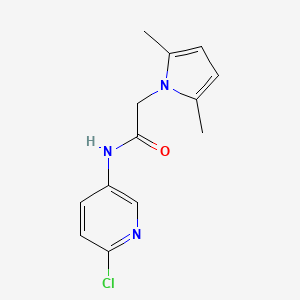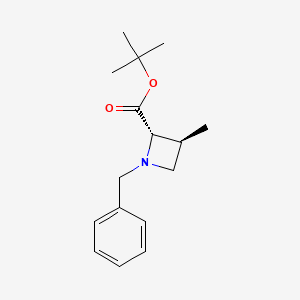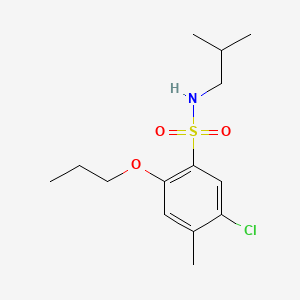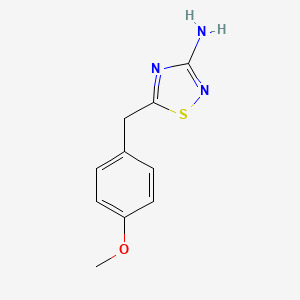![molecular formula C18H17NO3 B13369259 2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B13369259.png)
2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, an acryloyl group, and a methylamino group attached to a cycloheptatrienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one typically involves a multi-step process. One common method is the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with methylamine to introduce the methylamino group. The final step involves cyclization to form the cycloheptatrienone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-(4-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial purposes .
属性
分子式 |
C18H17NO3 |
|---|---|
分子量 |
295.3 g/mol |
IUPAC 名称 |
2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H17NO3/c1-19-16-6-4-3-5-15(18(16)21)17(20)12-9-13-7-10-14(22-2)11-8-13/h3-12H,1-2H3,(H,19,21)/b12-9+ |
InChI 键 |
NOBOHAOVSDQRGC-FMIVXFBMSA-N |
手性 SMILES |
CNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)OC |
规范 SMILES |
CNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)
![7-{[2-(Diethylamino)ethyl]amino}-1-ethyl-6,8-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369188.png)
![7-(4-benzyl-1-piperazinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13369190.png)
![8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13369195.png)
![2-[5-(1,4-benzodioxan-2-yl)-4h-1,2,4-triazol-3-ylthio]-N-(2-methoxyphenyl)acetamide](/img/structure/B13369206.png)

![1-Ethyl-6,8-difluoro-7-{[3-(4-morpholinyl)propyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B13369216.png)



![{4-[Methyl(methylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13369231.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369238.png)
![6-(2-methoxyethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione](/img/structure/B13369243.png)
